molecular formula C25H17N3O2S B5127755 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione

2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B5127755
M. Wt: 423.5 g/mol
InChI Key: AKJDRFUJARTCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione, also known as NSC 693868, is a compound that has gained attention in the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from interacting with DNA. This leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has been found to have a number of biochemical and physiological effects. In addition to inhibiting the activity of topoisomerase II, 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has been found to induce the production of reactive oxygen species, which can contribute to the induction of cell death in cancer cells. 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has also been found to inhibit the activity of histone deacetylases, which can lead to changes in gene expression and contribute to the anti-cancer effects of the compound.

Advantages and Limitations for Lab Experiments

2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has a number of advantages for lab experiments. It has been found to be effective against a wide range of cancer cell lines and has been shown to induce cell death at relatively low concentrations. However, 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has been found to be toxic to normal cells, which can limit its potential applications in cancer treatment.

Future Directions

There are a number of future directions for research on 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868. One area of research is focused on developing more efficient synthesis methods for the compound, which could help to overcome some of the limitations associated with its use in lab experiments. Another area of research is focused on identifying the molecular mechanisms underlying the anti-cancer effects of 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868, which could help to identify new targets for cancer treatment. Additionally, there is ongoing research focused on developing new formulations of 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 that could improve its efficacy and reduce its toxicity to normal cells.

Synthesis Methods

2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 can be synthesized through a multi-step reaction process. The first step involves the reaction of 4,6-diphenyl-2-thiouracil with formaldehyde and ammonium acetate to form 4,6-diphenyl-2-pyrimidinethiol. The second step involves the reaction of 4,6-diphenyl-2-pyrimidinethiol with phthalic anhydride in the presence of acetic anhydride to form 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has been extensively studied for its potential applications in cancer treatment. Research has shown that 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has been found to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.

properties

IUPAC Name

2-[(4,6-diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O2S/c29-23-19-13-7-8-14-20(19)24(30)28(23)16-31-25-26-21(17-9-3-1-4-10-17)15-22(27-25)18-11-5-2-6-12-18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJDRFUJARTCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione

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